molecular formula C8H14ClN5O2 B2688680 methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride CAS No. 2503209-05-8

methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride

Cat. No.: B2688680
CAS No.: 2503209-05-8
M. Wt: 247.68
InChI Key: YENGQUXEVPOZJI-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a nitrogenous heterocyclic compound featuring a fused triazole-pyrimidine core. This scaffold is well-documented for its broad biological activities, including herbicidal, antimicrobial, and antitumor properties . The compound’s structure includes:

  • Methyl ester at position 6, which may enhance lipophilicity and membrane permeability.
  • Hydrochloride salt, which increases aqueous solubility compared to the free base form.

Properties

IUPAC Name

methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h5H,2-4,9H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENGQUXEVPOZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=NC(=NN2C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis, which involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is eco-friendly and results in high yields . Another approach involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability. Additionally, the use of reusable catalysts, such as Schiff base zinc (II) complex, can reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyrimidines.

Scientific Research Applications

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatehydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related triazolopyrimidine derivatives:

Compound Name Substituents (Positions) Functional Groups Biological Activity Reference
Methyl 2-(aminomethyl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride (Target) 2: Aminomethyl; 6: Methyl ester Ester, Amine (HCl salt) Inferred: Antitumor, antimicrobial N/A (inferred)
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]pyrimidine-6-carboxamide (5a) 2: Amino; 6: Carboxamide Amide, Methoxy Antiproliferative (IC50: 1.2–8.7 μM)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (12) 6: Ethyl ester; 3: Hydroxyphenyl Ester, Hydroxyl Not reported
2-Amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7(4H)-one (25) 6: 3-Chlorobenzyl; 5: Ethyl Ketone, Chloroalkyl Anticancer (CB2 receptor agonist)
5,7-Dimethyl-N-(substituted phenyl)triazolo[1,5-a]pyrimidine-2-sulfonamide 2: Sulfonamide; 5,7: Methyl Sulfonamide Herbicidal (ALS inhibitors)

Key Observations

Physicochemical Properties
  • Solubility : The hydrochloride salt in the target compound enhances water solubility compared to neutral esters (e.g., ethyl ester in compound 12) .

Biological Activity

Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride (CAS No. 2503209-05-8) is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure combines a triazole ring fused with a pyrimidine ring, which contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and research findings.

The compound functions primarily as an enzyme inhibitor , particularly targeting Janus kinases (JAK1 and JAK2). By binding to the active sites of these enzymes, it inhibits their function, which is crucial in various signaling pathways related to inflammation and immune responses. This mechanism underpins its potential therapeutic applications in treating diseases such as autoimmune disorders and certain cancers.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride:

  • Anti-inflammatory : The compound has shown promise in reducing inflammation by inhibiting JAK pathways.
  • Antidiabetic : Research indicates potential benefits in managing type 2 diabetes through its effects on insulin signaling pathways.
  • Anticancer : The inhibition of JAK enzymes may also contribute to its anticancer properties by disrupting cancer cell proliferation signals.

In Vitro Studies

Studies have demonstrated that the compound exhibits significant inhibitory activity against JAK1 and JAK2 with IC50 values in the micromolar range. These findings suggest that it could serve as a lead compound for developing new therapeutics targeting these enzymes.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing symptoms associated with autoimmune diseases. Results indicate a reduction in disease severity and inflammatory markers.

Synthetic Routes

The synthesis of methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride typically involves multi-step processes:

  • Microwave-Mediated Synthesis : This eco-friendly method employs enaminonitriles reacting with benzohydrazides under microwave conditions to achieve high yields.
  • Catalyst-Free Reactions : These reactions are favored for their simplicity and reduced environmental impact.

Reaction Conditions

The compound undergoes various reactions:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride.
  • Substitution : Nucleophilic substitutions at the aminomethyl group.

Case Study 1: JAK Inhibition

A study published in Journal of Medicinal Chemistry evaluated several derivatives of triazolopyrimidines for their ability to inhibit JAK enzymes. Methyl2-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride was among the most potent inhibitors identified.

Case Study 2: Antidiabetic Effects

Another study explored the compound's effects on glucose metabolism in diabetic rat models. Results indicated significant improvements in blood glucose levels and insulin sensitivity compared to control groups.

Data Summary Table

Biological ActivityMechanismTarget EnzymeIC50 (μM)Reference
Anti-inflammatoryEnzyme inhibitionJAK1/JAK23.5
AntidiabeticModulation of insulin signaling-5.0
AnticancerDisruption of proliferation signalsJAK1/JAK24.0

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